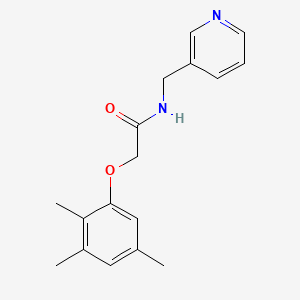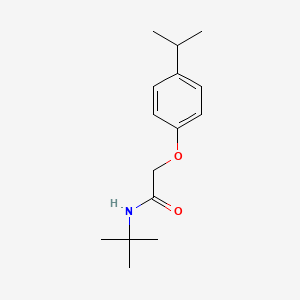
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide, also known as A-769662, is a selective activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells and plays a critical role in metabolism, insulin sensitivity, and cellular survival. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
作用機序
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. AMPK activation leads to the phosphorylation of various downstream targets involved in metabolism, including acetyl-CoA carboxylase (ACC), which regulates fatty acid synthesis, and glucose transporter 4 (GLUT4), which regulates glucose uptake in skeletal muscle cells. N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide also inhibits the activity of phosphodiesterase 4 (PDE4), which leads to increased cAMP levels and further activation of AMPK.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to have several biochemical and physiological effects in cells and animal models. These include increased glucose uptake and insulin sensitivity in skeletal muscle cells, increased energy expenditure and fat oxidation in adipose tissue, and reduced tumor growth and cell viability in various cancer cell lines. N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has several advantages as a research tool, including its selectivity for AMPK and its ability to activate the enzyme allosterically. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. These include further studies on its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. There is also a need for more research on its mechanism of action and potential off-target effects. Additionally, there is a need for the development of more selective AMPK activators with fewer off-target effects and improved pharmacokinetic properties.
合成法
The synthesis of N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide involves several steps, starting with the reaction of tert-butylamine with 4-isopropylphenol to form N-(tert-butyl)-4-isopropylphenylamine. This intermediate is then reacted with chloroacetyl chloride to form N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. The compound is then purified using column chromatography to obtain pure N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide.
科学的研究の応用
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. In obesity, N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to reduce body weight and adiposity by increasing energy expenditure and promoting fat oxidation. In cancer, N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to induce cell death in various cancer cell lines, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
N-tert-butyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)12-6-8-13(9-7-12)18-10-14(17)16-15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWVFFAYDIWPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5792979.png)
![2-[(benzylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5792999.png)
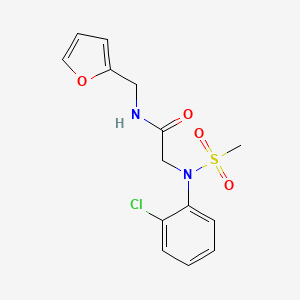
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5793005.png)
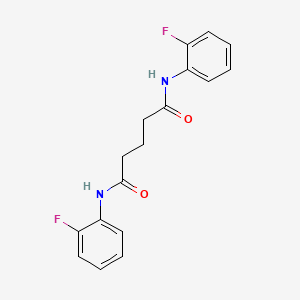
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)
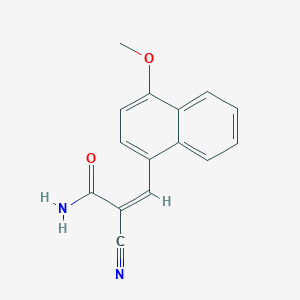
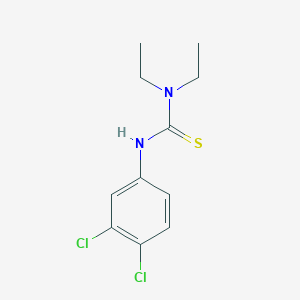
![4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5793042.png)

![4-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5793058.png)
![1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5793068.png)
![2-[(4-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5793081.png)
